1-(3,4-Dimethoxybenzyl)-3-(4-fluorophenyl)-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxybenzyl)-3-(4-fluorophenyl)-pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a dimethoxybenzyl group and a fluorophenyl group attached to a pyrrole-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(4-fluorophenyl)-pyrrole-2,5-dione typically involves the following steps:
Formation of the Pyrrole Core: The pyrrole core can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of the Dimethoxybenzyl Group: The dimethoxybenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where 3,4-dimethoxybenzyl chloride reacts with the pyrrole core in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of 4-fluorophenyl reacts with the pyrrole core in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxybenzyl)-3-(4-fluorophenyl)-pyrrole-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-(3,4-Dimethoxybenzyl)-3-(4-fluorophenyl)-pyrrole-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(4-fluorophenyl)-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxybenzyl)-3-phenyl-pyrrole-2,5-dione: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(3,4-Dimethoxybenzyl)-3-(4-chlorophenyl)-pyrrole-2,5-dione: Contains a chlorine atom instead of fluorine, which can influence its chemical properties and interactions.
Uniqueness
1-(3,4-Dimethoxybenzyl)-3-(4-fluorophenyl)-pyrrole-2,5-dione is unique due to the presence of both the dimethoxybenzyl and fluorophenyl groups, which confer distinct chemical and biological properties. The fluorine atom, in particular, can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H16FNO4 |
---|---|
Molecular Weight |
341.3 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C19H16FNO4/c1-24-16-8-3-12(9-17(16)25-2)11-21-18(22)10-15(19(21)23)13-4-6-14(20)7-5-13/h3-10H,11H2,1-2H3 |
InChI Key |
GBFAUSOYCJOQAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=O)C=C(C2=O)C3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.